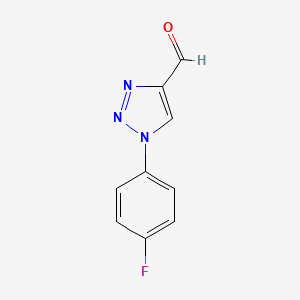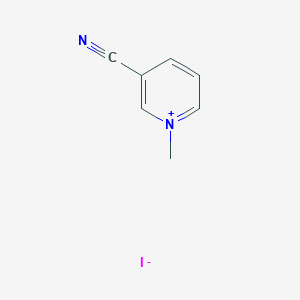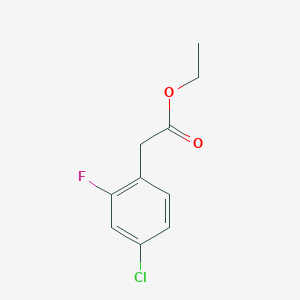
Ethyl 4-chloro-2-fluorophenylacetate
Übersicht
Beschreibung
Ethyl 4-chloro-2-fluorophenylacetate (EFCPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that has been widely studied for its potential in medicinal chemistry, organic chemistry, and biochemistry. EFCPA is a versatile compound with a wide range of applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Reduction in Organic Solvent-Water Systems
Ethyl 4-chloro-2-fluorophenylacetate has been utilized in studies involving enzymatic reductions. For example, its derivative, ethyl 4-chloro-3-oxobutanoate, was reduced using a microbial aldehyde reductase in an organic solvent-water diphasic system, demonstrating the potential of such systems in overcoming substrate instability and enzyme inactivation issues (Shimizu et al., 1990).
2. Synthesis and Characterization for Potential Applications
The compound has been synthesized and characterized for various applications. A study detailed the synthesis and characterization of a derivative, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, analyzing its crystal structure and physical properties, hinting at its potential in various scientific applications (Sapnakumari et al., 2014).
3. Cancer Research and Drug Development
Ethyl 4-chloro-2-fluorophenylacetate derivatives have been explored for their role in cancer research. A derivative exhibited potent cytotoxic activity against several human cancer cell lines and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a potential candidate for anti-cancer drug development (Riadi et al., 2021).
4. Corrosion Inhibition
Research has been conducted on derivatives of ethyl 4-chloro-2-fluorophenylacetate for their corrosion inhibition properties. One such study focused on chalcone derivatives, which showed high inhibition activities and followed the Langmuir adsorption model, suggesting applications in material science and engineering (Lgaz et al., 2017).
5. Biological Activity and Analgesic Properties
The compound's derivatives have been synthesized and evaluated for their biological activities, including analgesic and anti-inflammatory effects. This research contributes to the development of new pharmaceutical agents (Dewangan et al., 2015).
6. Fluorinated Retinoic Acids Research
Ethyl 4-chloro-2-fluorophenylacetate analogues, specifically fluorinated retinoic acids, have been synthesized and tested for their biological activity, showing significant effects in chemically induced skin papillomas in mice, indicating their potential in dermatological research and treatment (Chan et al., 1982).
7. Organic Pesticides Research
Research on organic pesticides has utilized derivatives of ethyl 4-chloro-2-fluorophenylacetate, showing their influence on nematode populations and seed production in agronomy and pest control studies (Johnson, 1970).
8. Pharmaceutical Chemistry and Green Chemistry
The compound has been involved in studies exploring green chemistry principles, particularly in the synthesis of biaryl compounds with potential anti-arthritic properties, demonstrating its relevance in sustainable chemistry and pharmaceutical research (Costa et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-(4-chloro-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCPRLQLHLRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403862 | |
| Record name | ethyl 4-chloro-2-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-fluorophenylacetate | |
CAS RN |
188424-98-8 | |
| Record name | ethyl 4-chloro-2-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

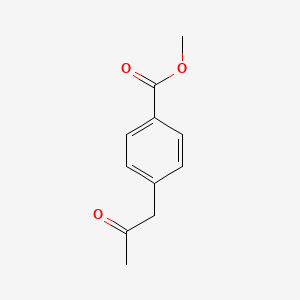
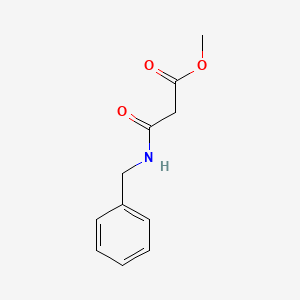
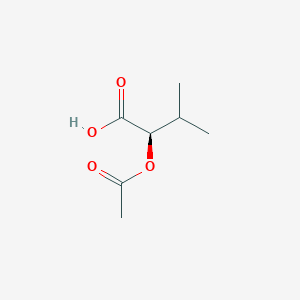
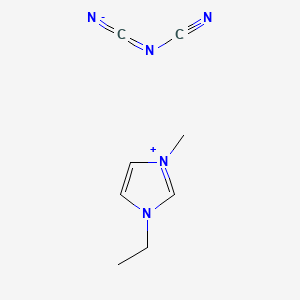
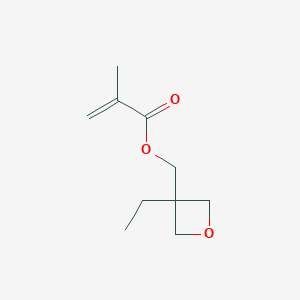
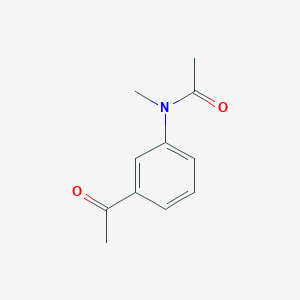
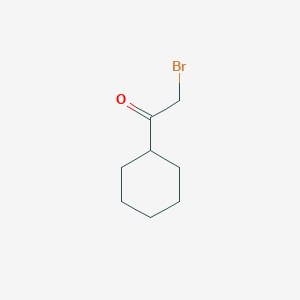
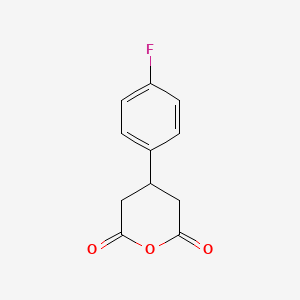
![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
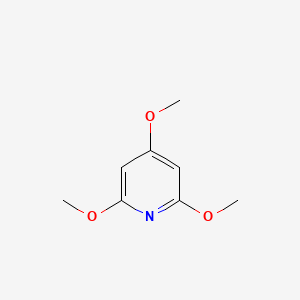
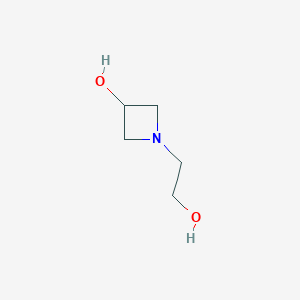
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)
